(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate
Overview
Description
“(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate” is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.19 .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
“this compound” has a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various receptors and enzymes, leading to changes in cellular processes .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (21919), predicted density (1368 g/cm3), and predicted boiling point (3457°C) can provide some insights into its potential bioavailability .
Result of Action
The molecular and cellular effects of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate’s action are currently unknown due to the lack of research data .
Biochemical Analysis
Biochemical Properties
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as esterases and proteases, which facilitate its hydrolysis and subsequent release of active moieties. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic activity that modifies the compound’s structure and function .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to altered gene expression and changes in cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis through the activation of caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it binds to the active site of certain enzymes, blocking substrate access and thereby inhibiting enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and energy production have been studied, revealing its potential to alter cellular energy homeostasis .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZKVHKVMBOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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